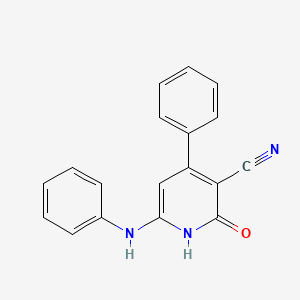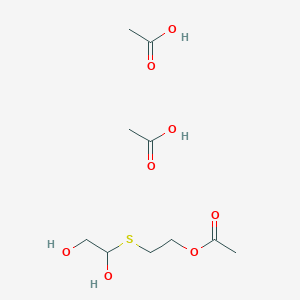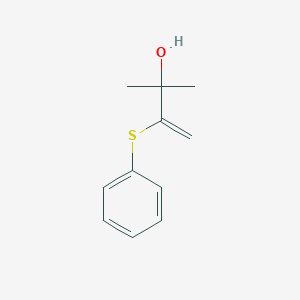
2-Methyl-3-phenylsulfanylbut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenylsulfanylbut-3-en-2-ol is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylsulfanyl group attached to a butenol backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-3-phenylsulfanylbut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, the reaction of phenylmagnesium bromide with 2-methyl-3-buten-2-one can yield the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
This includes the use of continuous flow reactors, optimization of reaction conditions for maximum yield, and purification techniques such as distillation or crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenylsulfanylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Formation of 2-methyl-3-phenylsulfanylbutan-2-one.
Reduction: Formation of 2-methyl-3-phenylsulfanylbutan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenylsulfanylbut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methyl-3-phenylsulfanylbut-3-en-2-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-buten-2-ol: Lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
3-Methyl-1-phenyl-3-buten-1-ol: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
2-Methyl-3-phenylsulfanylbut-3-en-2-ol is unique due to the presence of both a phenylsulfanyl group and a butenol backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
82782-25-0 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-methyl-3-phenylsulfanylbut-3-en-2-ol |
InChI |
InChI=1S/C11H14OS/c1-9(11(2,3)12)13-10-7-5-4-6-8-10/h4-8,12H,1H2,2-3H3 |
InChI-Schlüssel |
YXPZRUUEJYJBNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=C)SC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


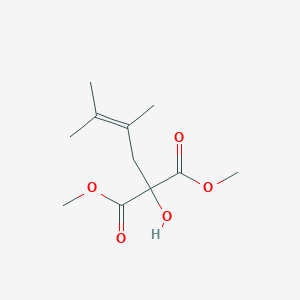
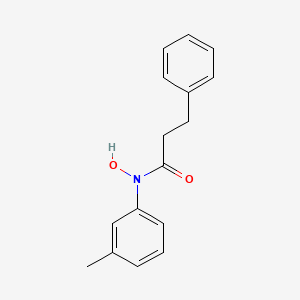
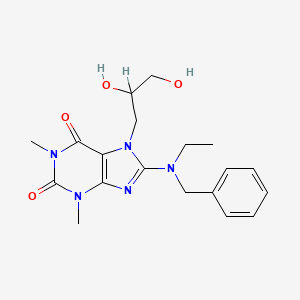
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)

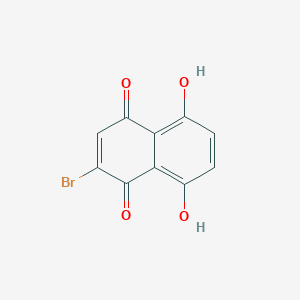
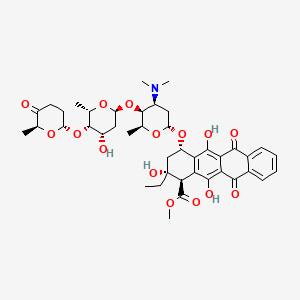
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
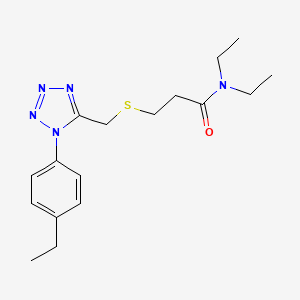


![7,7-Dimethyl-4-phenyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14432392.png)
